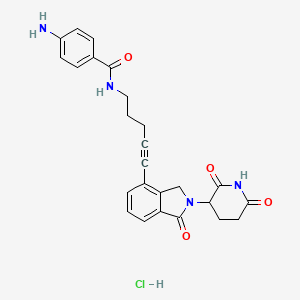
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride is a chemical compound that incorporates a cereblon (CRBN) ligand for the E3 ubiquitin ligase and a linker. This compound is used in the design of proteolysis targeting chimeras (PROTACs), specifically for the creation of PROTAC MD-224 . It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
准备方法
The synthesis of Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride involves multiple steps, including the incorporation of the cereblon ligand and the linker. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition . Industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized under controlled laboratory conditions to ensure high purity and efficacy .
化学反应分析
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Click Chemistry: It contains an alkyne group that allows it to undergo CuAAC with azide-containing molecules.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of multiple functional groups suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include copper catalysts for CuAAC and various solvents to facilitate the reactions. The major products formed depend on the specific reactants used in the CuAAC process .
科学研究应用
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: The compound is utilized in studies involving protein degradation and the ubiquitin-proteasome system.
Industry: The compound’s role in click chemistry makes it valuable for various industrial applications, including the development of new materials and pharmaceuticals
作用机制
The mechanism of action of Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride involves its role as a ligand for the E3 ubiquitin ligase cereblon. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is crucial in the design of PROTACs, which aim to selectively degrade disease-causing proteins .
相似化合物的比较
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride is unique due to its specific incorporation of the cereblon ligand and its application in PROTAC design. Similar compounds include:
Thalidomide: An earlier immunomodulatory drug that also targets cereblon but lacks the specific linker used in this compound.
Pomalidomide: Another cereblon-targeting drug with different structural features.
PROTAC MD-224: A specific PROTAC designed using this compound
These compounds share the common feature of targeting cereblon but differ in their specific applications and structural components.
属性
分子式 |
C25H25ClN4O4 |
|---|---|
分子量 |
480.9 g/mol |
IUPAC 名称 |
4-amino-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H24N4O4.ClH/c26-18-10-8-17(9-11-18)23(31)27-14-3-1-2-5-16-6-4-7-19-20(16)15-29(25(19)33)21-12-13-22(30)28-24(21)32;/h4,6-11,21H,1,3,12-15,26H2,(H,27,31)(H,28,30,32);1H |
InChI 键 |
CUMXORBICFYTPG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCNC(=O)C4=CC=C(C=C4)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


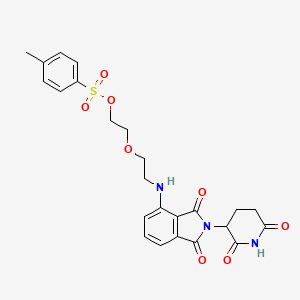
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate](/img/structure/B11932509.png)

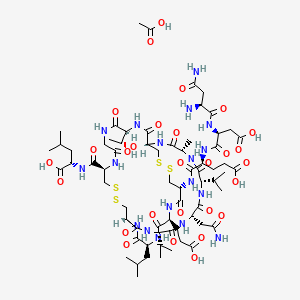
![(2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide](/img/structure/B11932518.png)
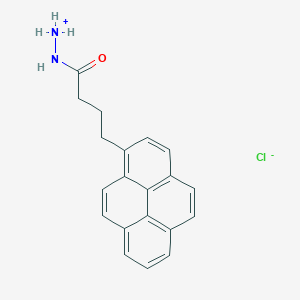
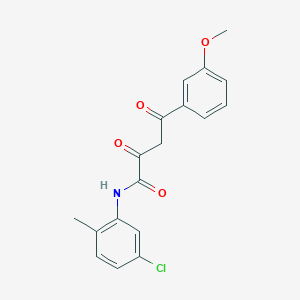
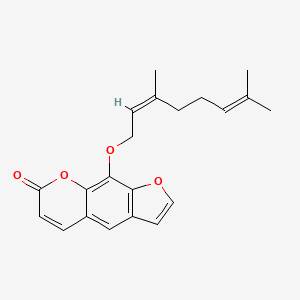
![6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11932539.png)

![(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B11932548.png)
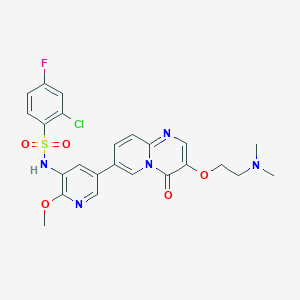
![trans-1-cyclopentyl-6-(4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11932561.png)
![(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide](/img/structure/B11932577.png)
